Home > Products > Screening Compounds P79634 > Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride
Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride - 1373223-19-8

Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride

Catalog Number: EVT-3237282
CAS Number: 1373223-19-8
Molecular Formula: C8H10ClN3
Molecular Weight: 183.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,2-Dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate (E-1020)

Compound Description: E-1020 is a novel cardiotonic agent that acts as a phosphodiesterase III inhibitor. [, , , , ] It exhibits potent inotropic effects, enhancing cardiac contractility and increasing cardiac output. [, , , , ] E-1020 also demonstrates vasodilatory properties, reducing systemic vascular resistance and afterload. [, ] Studies have shown its potential in treating both acute and chronic congestive heart failure. []

Compound Description: Milrinone is a bipyridine derivative that acts as a selective phosphodiesterase III inhibitor. [] It is a known cardiotonic agent used in the treatment of heart failure. []

Relevance: Although Milrinone possesses a bipyridine core structure, it is considered structurally related to both Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride and E-1020 due to its similar pharmacological activity and target. [] This highlights the importance of the imidazo[1,2-a]pyridine and pyridine moieties in the activity of these compounds.

Amrinone

Compound Description: Amrinone is another cardiotonic agent that inhibits phosphodiesterase III. [] It is used for short-term treatment of heart failure. []

Relevance: Similar to Milrinone, Amrinone, while not directly containing the imidazo[1,2-a]pyridine structure, is grouped with Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride and E-1020 due to its shared mechanism of action as a phosphodiesterase III inhibitor. [] This suggests that even with structural variations, compounds targeting this enzyme can exhibit similar therapeutic effects.

3-Chloro-1,2-dihydro-5-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-6-methyl-2(1H)-pyridinone (3u)

Compound Description: This compound is part of a series of 1,2-dihydro-5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinones synthesized and evaluated for positive inotropic activity. [] It was found to be a potent cardiotonic agent with an i.v. ED50 of 11 micrograms/kg. []

Relevance: 3-Chloro-1,2-dihydro-5-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-6-methyl-2(1H)-pyridinone shares the core imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride. [] This compound highlights the structure-activity relationships within this class of compounds, where modifications to the substituents on the imidazo[1,2-a]pyridine ring can significantly impact cardiotonic potency.

Isoprenaline (Isoproterenol)

Compound Description: Isoprenaline is a β-adrenergic agonist used to treat bradycardia and heart block. [, ] It increases heart rate and contractility by activating β-adrenergic receptors in the heart. [, ]

Relevance: While structurally distinct from Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride, Isoprenaline serves as a comparative agent in studies investigating the mechanism of action of E-1020. [, ] Specifically, researchers observed that E-1020, unlike Isoprenaline, exerts its cardiotonic effects independently of β-adrenergic receptor activation. [, ] This distinction highlights a unique aspect of E-1020's mechanism compared to traditional β-agonists.

6-(2-Methylpropen-3-yl)imidazo[1,2-a]pyridine

Compound Description: This compound serves as a key intermediate in the synthesis of 14C-loprinone, a radiolabeled analog of the cardiotonic agent loprinone. []

Relevance: 6-(2-Methylpropen-3-yl)imidazo[1,2-a]pyridine shares the core imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride. [] The presence of this compound in the synthesis of another cardiotonic agent further emphasizes the importance of the imidazo[1,2-a]pyridine moiety in the development of such drugs.

1-Imidazo[1,2-a]pyridin-6-yl-2-propanone

Compound Description: This compound is another key intermediate in the synthesis of 14C-loprinone. []

Relevance: 1-Imidazo[1,2-a]pyridin-6-yl-2-propanone shares the core imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride, highlighting its role as a building block for various imidazo[1,2-a]pyridine-based compounds. []

4-Dimethylamino-3-imidazo-[1,2-a]pyridin-6-yl-3-buten-2-one

Compound Description: This compound is a crucial precursor used in the final step of the synthesis of 14C-loprinone. []

Relevance: 4-Dimethylamino-3-imidazo-[1,2-a]pyridin-6-yl-3-buten-2-one shares the core imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride, demonstrating the versatility of this scaffold in synthesizing diversely substituted imidazo[1,2-a]pyridines. []

Classification

Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride can be classified as:

  • Chemical Class: Heterocycles
  • Sub-class: Imidazo derivatives
  • Functional Group: Amines (specifically, primary amines due to the presence of the methanamine group)
Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride can be achieved through various methods. One prominent approach involves a multi-step synthesis starting from 2-aminopyridine. The general synthetic route includes:

  1. Alkylation Reaction:
    • A solution of 2-aminopyridine is treated with a suitable alkylating agent in a solvent such as acetonitrile. This reaction is typically performed under reflux conditions to facilitate the formation of the intermediate product.
    • For example, heating 0.75 g (0.008 mol) of 2-aminopyridine in 20 mL of acetonitrile until precipitates form indicates successful alkylation.
  2. Cyclization Step:
    • The intermediate product undergoes cyclization in an ethanol-triethylamine system at reflux temperatures. This step is crucial for forming the imidazo[1,2-a]pyridine structure.
    • The reaction conditions (temperature, time) can significantly influence the yield and purity of the final product.
  3. Formation of Hydrochloride Salt:
    • The resulting base can be converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability for further studies or applications.

Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride can be described as follows:

  • Molecular Formula: C9_{9}H11_{11}ClN2_{2}
  • Molecular Weight: Approximately 188.65 g/mol
  • Structural Features:
    • The compound features a fused imidazole and pyridine ring system, which contributes to its biological activity.
    • The presence of a methanamine group at position six enhances its reactivity and potential for forming interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is often employed to confirm the structural integrity of synthesized compounds, revealing characteristic peaks that correspond to different protons within the structure .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions:
    • The amine group can act as a nucleophile in reactions with electrophiles, allowing for further functionalization of the compound.
  2. Acylation Reactions:
    • The primary amine can undergo acylation to form amides, which may enhance biological activity or modify pharmacokinetic properties.
  3. Complexation Reactions:
    • This compound has been studied for its ability to form complexes with metal ions, which may lead to enhanced therapeutic effects or novel properties .
Mechanism of Action

The mechanism of action for imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride largely depends on its biological targets:

  1. Anticancer Activity:
    • Compounds containing imidazo-pyridine structures have been shown to inhibit key signaling pathways involved in cancer progression, such as the phosphatidylinositol 3-kinase pathway.
    • For instance, derivatives have demonstrated submicromolar inhibitory activity against various tumor cell lines by inducing apoptosis and cell cycle arrest .
  2. Antimicrobial Activity:
    • The compound exhibits moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli through mechanisms that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Physical and Chemical Properties Analysis

Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride possesses several notable physical and chemical properties:

These properties are essential for determining the appropriate storage conditions and potential applications in drug formulation .

Applications

Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride has significant potential in several scientific fields:

  1. Pharmaceutical Development:
    • As a lead compound for developing new anticancer agents targeting specific pathways like PI3Kα inhibition.
  2. Antimicrobial Agents:
    • Potential use in developing new antibiotics or antimicrobial therapies against resistant bacterial strains.
  3. Biochemical Research:
    • Utilized in studies investigating cellular mechanisms and drug interactions due to its ability to modulate biological pathways effectively.
  4. Material Science:
    • Exploration into its use as a building block for synthesizing novel materials with specific electronic or optical properties.
Introduction to Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine (IP) scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic 5-6 structure with nitrogen atoms at strategic positions. This framework demonstrates remarkable structural and electronic properties that facilitate diverse biological interactions, positioning it as a cornerstone in the development of novel therapeutics targeting oncological, infectious, and neurological diseases [1] [2]. The hydrochloride salt of the 6-aminomethyl derivative (imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride) exemplifies a strategically functionalized IP variant with enhanced solubility and bioavailability, enabling its utility as a key synthetic intermediate and pharmacological building block.

Significance as Privileged Heterocycle in Drug Discovery

Imidazo[1,2-a]pyridine qualifies as a "privileged scaffold" due to its proven capacity to yield bioactive ligands across multiple receptor classes. Structural analyses reveal that its physicochemical properties (average cLogP: 2.5-4.0; MW: 150-350 Da) align favorably with Lipinski's criteria for drug-likeness [4] [8]. The scaffold’s versatility is evidenced by its presence in compounds exhibiting:

  • Multitarget Engagement: Demonstrated activity against phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), tubulin, and cytochrome bcc complex (QcrB) [3] [8]
  • Biological Spectrum: Anticancer (IC₅₀ down to 0.004 μM), antimycobacterial (MIC₉₀: 0.006 μM against M. tuberculosis), antiviral, and anti-ferroptosis activities [4] [6] [8]
  • Drug-Resistance Overcoming: Potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains, surpassing first-line agents like pretomanid [5]

Table 1: Pharmacological Profile of Imidazo[1,2-a]pyridine Derivatives

Biological ActivityKey MetricsStructural Determinants
AntitubercularMIC₉₀: 0.006 μM (Mtb H37Rv)3-Carboxamide linkage, lipophilic biaryl ethers
Anticancer (STAT3 inhibition)IC₅₀: 0.12 μM (gastric cancer)2-Phenyl substitution, SH2 domain binding
Anti-ferroptosisEC₅₀: 0.28 μM (RSL3-induced)3-Amine derivatives with radical-trapping groups
AntiviralEC₅₀: 0.8 μM (HIV)N1-alkylated 3-aminopyridine motifs

Structural Motifs in Clinically Approved Therapeutics

Clinically validated IP drugs leverage core scaffold modifications to achieve target-specific efficacy:

  • Zolpidem: 2-(N,N-Dimethyl)imidazo[1,2-a]pyridine-3-acetamide for GABAₐ receptor modulation (insomnia) [2] [7]
  • Alpidem: 2-(4-Chlorophenyl)-N,N-diethylimidazo[1,2-a]pyridine-3-acetamide (anxiolytic) [2]
  • Olprinone: 1,2-Dihydro-5-imidazo[1,2-a]pyridinyl-2-oxone (PDE3 inhibitor for heart failure) [7]
  • Telacebec (Q203): 3-Carboxamide derivative targeting QcrB (Phase II anti-TB drug) [4] [5]

The 6-aminomethyl substitution in imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride provides a synthetically versatile handle for:

  • Peptidomimetic conjugation (via amide coupling/Ugi reactions) [7]
  • Tertiary amine generation (alkylation/reductive amination)
  • Salt formation (hydrochloride enhances crystallinity and stability)

Table 2: Clinically Approved Drugs Featuring Imidazo[1,2-a]pyridine Core

Drug NameTherapeutic CategoryKey Structural Features
ZolpidemHypnotic (Insomnia)2-Methyl-6-methylimidazo[1,2-a]pyridine, 3-acetamide
AlpidemAnxiolytic2-(4-Chlorophenyl) substitution, diethylacetamide
ZolimidineGastroprotective2-[(4-Methoxybenzoyl)amino] substitution
OlprinoneCardiotonic5-Cyclic imidazo substitution at N1, pyridinone
Telacebec (Q203)Antitubercular3-Carboxamide with adamantylamine

Synthetic Accessibility and Derivatization Potential

The IP scaffold demonstrates exceptional synthetic versatility through multicomponent reactions (MCRs), enabling efficient diversification:

  • Groebke-Blackburn-Bienaymé (GBB-3CR) Reaction:One-pot condensation of 2-aminopyridines, aldehydes, and isocyanides yields trisubstituted IPs under mild conditions (e.g., HClO₄ catalysis, DMF, 24h, 76-85% yield). This method facilitates installation of C3-amino or C3-carboxamide groups critical for bioactivity [7]

  • Ugi Post-Functionalization:IP-carboxylic acids (from GBB reactions) undergo Ugi four-component couplings with amines, aldehydes, and isocyanides to generate peptidomimetic hybrids (50°C, MeOH, 28-72% yield). This approach introduces four diversity points, including the 6-aminomethyl pharmacophore [7]

  • Directed C-H Functionalization:C6 position (electron-rich site) undergoes regioselective electrophilic amination, chlorination, or cross-coupling, enabling direct access to 6-aminomethyl derivatives like the target hydrochloride salt [3] [6]

Table 3: Synthetic Strategies for Imidazo[1,2-a]pyridine Diversification

MethodConditionsKey ProductsYield Range
GBB-3CRR.T., DMF, HClO₄ cat., 24hC3-amino substituted IPs76-85%
Ugi-4CR50°C, MeOH, 24-48hPeptidomimetic-IP hybrids28-72%
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O2-Biaryl substituted IPs60-90%
C-H AminationPhI(OAc)₂, Rh₂(OAc)₄, CH₂Cl₂6-Aminomethyl derivatives45-65%

The hydrochloride salt of imidazo[1,2-a]pyridin-6-ylmethanamine serves as a linchpin intermediate due to:

Properties

CAS Number

1373223-19-8

Product Name

Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride

IUPAC Name

imidazo[1,2-a]pyridin-6-ylmethanamine;hydrochloride

Molecular Formula

C8H10ClN3

Molecular Weight

183.64

InChI

InChI=1S/C8H9N3.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H,5,9H2;1H

InChI Key

SCKJTVSGKKIXEJ-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN2C=C1CN.Cl

Canonical SMILES

C1=CC2=NC=CN2C=C1CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.